Boc-O-allyl-L-tyrosine

概要

説明

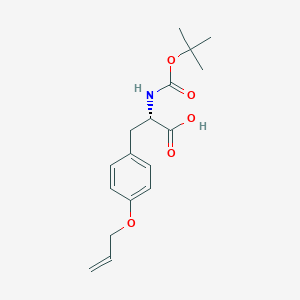

Boc-O-allyl-L-tyrosine, also known as N-tert-butyloxycarbonyl-O-allyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an allyl group attached to the phenolic hydroxyl group. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of unnatural amino acids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-allyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc group and the protection of the phenolic hydroxyl group with an allyl group. One common method involves treating Boc-L-tyrosine with sodium hydride in dimethylformamide, followed by the addition of 3-bromocyclohexene to form N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. This intermediate is then hydrogenated over platinum oxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

化学反応の分析

Types of Reactions: Boc-O-allyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The allyl group can be reduced to form a saturated alkyl group.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.

Reduction: Hydrogenation over palladium on carbon or platinum oxide is commonly employed.

Substitution: Palladium-catalyzed reactions using reagents like triphenylphosphine and tetrakis(triphenylphosphine)palladium(0) are typical

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated alkyl derivatives.

Substitution: Formation of various substituted tyrosine derivatives

科学的研究の応用

Peptide Synthesis

Boc-O-allyl-L-tyrosine is widely utilized in peptide synthesis due to its ability to protect the amino group during chemical reactions. This protective capability allows for selective modifications without compromising the integrity of the amino acid's functionality. The compound's structure enables efficient coupling reactions, making it an essential component in the synthesis of therapeutic peptides and vaccines.

| Application | Details |

|---|---|

| Function | Protective group for amino functionality |

| Benefits | Enhances efficiency in peptide coupling reactions |

| Research Focus | Development of therapeutic proteins and vaccines |

Drug Development

In medicinal chemistry, this compound plays a crucial role in the design and modification of drug candidates. Its unique structure aids researchers in creating prodrugs that enhance stability and bioavailability, particularly for targeting specific biological pathways. This is especially relevant in cancer treatment, where optimized drug delivery systems can significantly improve therapeutic outcomes.

| Application | Details |

|---|---|

| Role | Modifies drug candidates for better stability and bioavailability |

| Focus Area | Targeting specific biological pathways |

| Impact | Potentially leads to more effective treatments in oncology |

Bioconjugation

This compound is also employed in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This application is vital for developing targeted drug delivery systems and diagnostic tools, as it improves the specificity and efficacy of therapies. Researchers are exploring its derivatives to enhance neurotransmitter activity modulation, which could provide insights into neurological disorders.

| Application | Details |

|---|---|

| Function | Facilitates attachment of biomolecules to therapeutic agents |

| Importance | Improves specificity and efficacy in drug delivery systems |

| Research Focus | Insights into neurological disorders through neurotransmitter modulation |

Research in Neuroscience

The derivatives of this compound are being investigated for their potential effects on neurotransmitter pathways. Studies suggest that these compounds may influence cognitive functions and offer new avenues for treating neurological disorders such as depression and anxiety. The exploration of these effects highlights the compound's relevance in neuroscience research.

| Application | Details |

|---|---|

| Focus Area | Modulation of neurotransmitter activity |

| Potential Uses | Treatment development for neurological disorders |

Cosmetic Formulations

Recent studies have indicated that this compound may have applications in cosmetic formulations due to its antioxidant properties. These characteristics could contribute to skin health and anti-aging products, making it a promising ingredient in the cosmetic industry.

| Application | Details |

|---|---|

| Use Case | Ingredient in cosmetic products |

| Benefits | Contributes to skin health and anti-aging formulations |

作用機序

The mechanism of action of Boc-O-allyl-L-tyrosine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl group protects the phenolic hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The compound’s resistance to Claisen rearrangement in water due to the gem-dimethyl substituent effect is also noteworthy .

類似化合物との比較

Boc-L-tyrosine: Lacks the allyl group, making it less versatile in certain synthetic applications.

Boc-L-tyrosine methyl ester: Contains a methyl ester group instead of an allyl group, affecting its reactivity and applications.

Fmoc-O-allyl-L-tyrosine: Uses a different protecting group (Fmoc) for the amino

生物活性

Boc-O-allyl-L-tyrosine is a derivative of the amino acid L-tyrosine, which has garnered interest in various fields of biological and medicinal research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protective group on the amino group and an allyl group on the hydroxyl group of L-tyrosine. This modification enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The allyl group can facilitate enzyme-substrate interactions, potentially enhancing the compound's efficacy in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, potentially influencing pathways such as catecholamine synthesis.

- Protein Modification : The presence of the allyl group allows for selective bioconjugation, which can be utilized in therapeutic applications involving protein targeting.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For example:

- Citrate Synthase Activity : Studies have shown that L-tyrosine derivatives can modulate citrate synthase activity, impacting energy metabolism in neuronal tissues .

In Vivo Studies

In vivo studies have demonstrated:

- Cognitive Function Enhancement : Similar to L-tyrosine, this compound may enhance cognitive function under stress conditions by increasing catecholamine levels .

Case Studies

Several studies highlight the potential applications of this compound:

- Stress Response Modulation : A study investigated the effects of L-tyrosine derivatives on cognitive performance during stress. Participants receiving high doses exhibited improved cognitive function compared to controls .

- Neuroprotective Effects : Research has suggested that tyrosine derivatives may protect against neurodegeneration by modulating mitochondrial function and reducing oxidative stress .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is provided below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protection, allyl group | Potential enzyme modulation, cognitive enhancement |

| N-Boc-L-tyrosine | Boc protection only | Precursor for catecholamines, limited enzyme interaction |

| O-2-propynyl-L-tyrosine | Propynyl group instead of allyl | Similar enzyme interactions but different reactivity |

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development:

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。